molecular formula C14H13BrN2O3S B2572547 Ethyl 2-(3-bromobenzamido)-4-methylthiazole-5-carboxylate CAS No. 313252-01-6

Ethyl 2-(3-bromobenzamido)-4-methylthiazole-5-carboxylate

Cat. No. B2572547
CAS RN: 313252-01-6
M. Wt: 369.23
InChI Key: OQXZJWWLOBYQSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. The InChI code for a similar compound, ethyl 2-(3-bromobenzamido)benzoate, is 1S/C16H14BrNO3/c1-2-21-16(20)13-8-3-4-9-14(13)18-15(19)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3,(H,18,19) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied. For instance, catalytic protodeboronation of pinacol boronic esters has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For a similar compound, ethyl 2-(3-bromobenzamido)benzoate, it is reported to be a solid .

Scientific Research Applications

Synthesis and Chemical Applications

Ethyl 2-(3-bromobenzamido)-4-methylthiazole-5-carboxylate serves as a precursor in the synthesis of complex heterocyclic compounds, highlighting its versatility in organic synthesis. For example, a study describes its role in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline derivatives, illustrating the compound's utility in generating biologically significant molecules (Pokhodylo, N., & Obushak, M., 2019). Similarly, the compound is involved in the synthesis of ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates under solvent-free conditions, emphasizing its use in environmentally friendly chemical processes (Yavari, I., Hossaini, Z., Souri, S., & Sabbaghan, M., 2008).

Biological and Medicinal Applications

The structural motif of Ethyl 2-(3-bromobenzamido)-4-methylthiazole-5-carboxylate is explored in the context of developing new therapeutic agents. For instance, modifications in its structure have led to the creation of compounds with significant antimicrobial activities, demonstrating its potential as a framework for developing new antibiotics (Desai, N., Bhatt, N., & Joshi, S., 2019). Additionally, its derivatives have been investigated for their antiviral properties, particularly against rubella virus, showcasing its role in antiviral drug development (Horváth, S., Somorai, T., & Szilágyi, G., 1986).

Advanced Material and Sensor Development

In the realm of materials science, derivatives of Ethyl 2-(3-bromobenzamido)-4-methylthiazole-5-carboxylate have been employed in the creation of fluorescent probes for biological applications. Such probes enable the detection of biothiols in living cells, vital for understanding cellular functions and for diagnostic purposes (Wang, Y., Zhu, M., Jiang, E., Hua, R., Na, R., & Li, Q. X., 2017).

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its properties. For a similar compound, ethyl 3-bromobenzoate, it is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2-[(3-bromobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3S/c1-3-20-13(19)11-8(2)16-14(21-11)17-12(18)9-5-4-6-10(15)7-9/h4-7H,3H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXZJWWLOBYQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-bromobenzamido)-4-methylthiazole-5-carboxylate

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